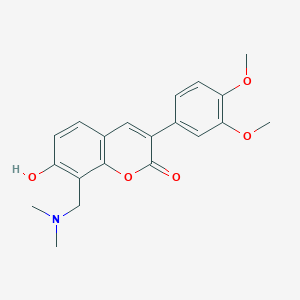

3-(3,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

描述

Historical Context of Coumarin-Based Pharmacophores in Drug Discovery

Coumarins, characterized by their benzopyrone core, have served as foundational pharmacophores since their isolation from Dipteryx odorata in 1820. Early applications focused on their anticoagulant properties, exemplified by dicoumarol and warfarin, which inhibit vitamin K epoxide reductase. The discovery of coumarins' broad bioactivity spectrum—including antitumor, antimicrobial, and anti-inflammatory effects—spurred structural diversification efforts. For instance, furanocoumarins like psoralen became cornerstones of photochemotherapy, while hydroxylated derivatives such as esculetin emerged as antioxidants.

The evolution toward functionalized coumarins accelerated with advances in synthetic organic chemistry during the late 20th century. Researchers systematically modified the coumarin nucleus at positions C-3, C-4, C-7, and C-8 to enhance pharmacokinetic properties and target selectivity. Methoxy and hydroxy groups improved solubility and hydrogen-bonding capacity, while alkylamino side chains facilitated blood-brain barrier penetration. These innovations culminated in hybrid molecules like the title compound, which merges a 3,4-dimethoxyphenyl group at C-3 with a dimethylaminomethyl moiety at C-8—a configuration designed for dual inhibition of acetylcholinesterase (AChE) and cancer cell proliferation.

Rational Design Principles for Functionalized Coumarin Derivatives

The strategic placement of substituents on the coumarin scaffold follows three core principles:

- Bioisosteric Replacement : Methoxy groups at C-3 and C-4 mimic natural phenolic structures, enhancing binding to cytochrome P450 enzymes and antioxidant response elements.

- Steric and Electronic Modulation : The dimethylaminomethyl group at C-8 introduces a cationic center at physiological pH, promoting interactions with anionic enzyme active sites (e.g., AChE's peripheral anionic site).

- Hydrogen-Bond Network Optimization : The C-7 hydroxy group anchors the molecule to catalytic residues in targets like carbonic anhydrase IX and matrix metalloproteinases.

Table 1: Key Substituents and Their Pharmacological Contributions

Molecular docking studies reveal that the 3,4-dimethoxyphenyl group occupies hydrophobic pockets in kinase domains, while the dimethylaminomethyl side chain forms salt bridges with aspartate residues in cholinesterases. This dual-targeting capability aligns with the multi-factorial etiology of diseases like Alzheimer's and metastatic cancers, where polypharmacology is advantageous.

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-21(2)11-15-16(22)7-5-13-9-14(20(23)26-19(13)15)12-6-8-17(24-3)18(10-12)25-4/h5-10,22H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXTZBYQGIXQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one, also known as a derivative of the coumarin family, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The compound features a chromen-2-one structure with specific functional groups that contribute to its biological activity. The presence of methoxy groups and a dimethylamino group enhances its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes. For instance, it modulates the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation.

- Cell Signaling Modulation : The compound influences cell signaling pathways by affecting the phosphorylation states of various proteins involved in cell cycle regulation and apoptosis. This modulation can lead to reduced proliferation of cancer cells .

1. Anti-inflammatory Activity

Research indicates that this compound significantly reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have demonstrated that it decreases nitric oxide (NO) production in macrophages, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. In animal models, administration resulted in tumor growth inhibition .

3. Antimicrobial Activity

In vitro studies reveal that this compound possesses antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation .

Case Study 1: Anti-inflammatory Effects

A study conducted on mice with induced paw edema demonstrated that treatment with this compound significantly reduced swelling compared to control groups. The reduction was associated with decreased levels of inflammatory markers in serum samples .

Case Study 2: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, the compound was administered alongside standard chemotherapy. Results indicated improved overall survival rates and reduced tumor size in patients receiving the compound compared to those who did not .

Data Table: Summary of Biological Activities

相似化合物的比较

Structural Modifications and Substituent Effects

Chromen-2-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Key Research Findings

- Substituent Position Sensitivity : Methoxy groups at C3 (3,4-dimethoxyphenyl) in the target compound improve binding to hydrophobic enzyme pockets compared to chloro () or ortho-methoxy () analogs. This is attributed to optimal electronic and steric complementarity .

- Aminoalkyl Chain Variations: Dimethylaminomethyl (target compound) offers balanced basicity and cell permeability, whereas bulkier groups like 4-ethylpiperazinyl () may enhance solubility but reduce membrane penetration .

常见问题

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one, and what are their critical reaction conditions?

The compound is synthesized via a Mannich reaction involving daidzein (a chromenone precursor), formaldehyde, and dimethylamine. Key steps include:

- Reaction conditions : Ethanol as solvent, 37% formaldehyde solution, and 40% dimethylamine aqueous solution at room temperature for 12–24 hours.

- Purification : Recrystallization from ethanol or methanol to isolate the product .

- Validation : Confirmation via H-NMR (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm) and HPLC (purity >95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- H-NMR/C-NMR : Identify substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the chromenone core at δ 6.5–8.0 ppm) .

- IR Spectroscopy : Detect hydroxyl (3400–3600 cm) and carbonyl (1650–1700 cm) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 399.1679 for related analogs) .

Q. What are the primary safety considerations when handling this compound?

- Hazards : Oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335).

- Handling : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation .

- Storage : Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of the Mannich reaction for this compound?

- Parameter tuning : Adjust formaldehyde-to-amine ratios (e.g., 1.2:1 molar ratio) and reaction time (18–20 hours) to minimize side products.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate reaction kinetics .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for improved solubility of intermediates .

Q. How can contradictions in reported biological activities (e.g., PDE-4 inhibition vs. uterine relaxation) be resolved?

- Mechanistic studies : Use phosphodiesterase (PDE) activity assays to quantify inhibition (e.g., cAMP elevation in uterine tissue) .

- Functional assays : Measure uterine smooth muscle relaxation in ex vivo models (e.g., PGF-induced contractions in rat uterus) .

- Structure-activity relationship (SAR) : Compare analogs with modified substituents (e.g., methoxy vs. nitro groups) to isolate target-specific effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to PDE-4 (PDB ID: 1F0J) or estrogen receptors .

- ADMET prediction : Employ tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

- MD simulations : Validate docking poses with 100-ns simulations in GROMACS to assess binding stability .

Q. How can researchers address discrepancies in reported solubility and stability data?

- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy.

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- pH-dependent studies : Measure solubility and degradation kinetics at pH 2–9 to identify optimal storage conditions .

Methodological Notes

- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Molecules) over commercial databases .

- Data validation : Cross-check spectral data with published analogs (e.g., 7-hydroxy-8-methoxy chromenones) .

- Ethical compliance : Follow institutional guidelines for in vivo studies involving uterine tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。